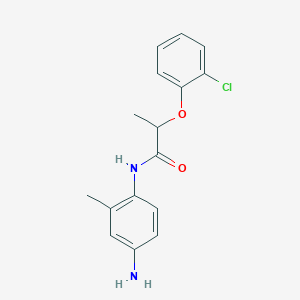
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide
Vue d'ensemble
Description
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, also known as 4-Amino-2-methylphenyl-2-chlorophenoxy propionamide, is a synthetic compound with a broad range of applications in scientific research. It is commonly used as a pharmacological agent to study the effects of various drugs on the body and to test the efficacy of new drugs. This compound has been studied extensively in recent years due to its unique properties and potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacology: Antagonists for Platelet Activation
In pharmacology, derivatives of propanamide, such as diphenyl-tetrazol-propanamide, have been identified as dual-specific antagonists of platelet CLEC-2 and Glycoprotein VI . This suggests that N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide could potentially be explored for its effects on platelet activation, which is crucial in thrombosis and hemostasis.
Biochemistry: Enzyme Inhibition Studies
Propanamide compounds are known to interact with various enzymes, affecting their activity . N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide could serve as a valuable tool in biochemistry for studying enzyme mechanisms and for the development of enzyme inhibitors.
Agriculture: Herbicide Formulation
Propanamide derivatives are utilized in agriculture as post-emergence herbicides . The specific compound could be investigated for its herbicidal properties, particularly for broad-leaved and annual grass weed control in crops like rice.
Environmental Science: Biodegradation Studies
The environmental impact of propanamide compounds, especially their biodegradation and the fate of their by-products, is a significant area of study . Research into N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide could provide insights into its environmental persistence and degradation pathways.
Medicine: Development of New Therapeutics
Propanamide structures are often modified to create new pharmacologically active compounds . Research into the subject compound could lead to the development of new therapeutics, particularly in the realm of pain management and anesthesia.
Chemical Synthesis: Intermediate for Complex Molecules
Propanamide and its derivatives are valuable intermediates in the synthesis of more complex organic molecules . N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide could be used in the synthesis of novel compounds with potential applications across various fields of chemistry.
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-9-12(18)7-8-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLUPLVNFVSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



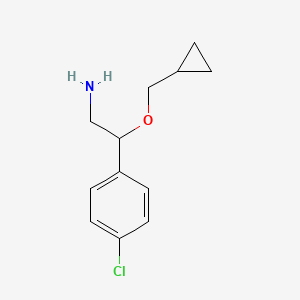
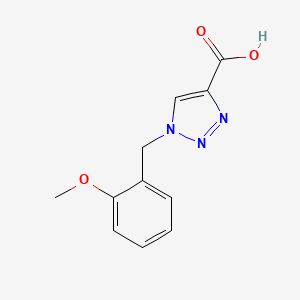

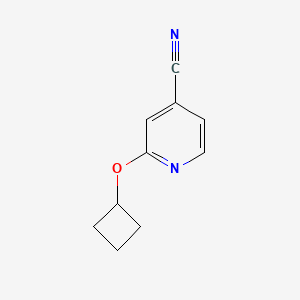





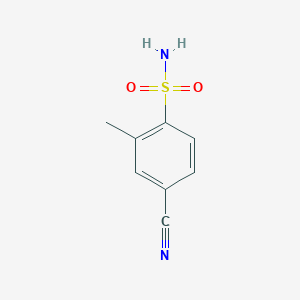
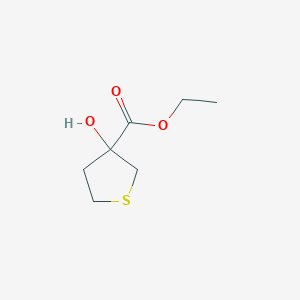

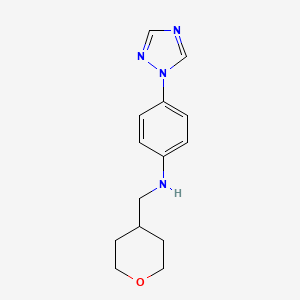
![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)